Product packaging for 2-Cyclohexyl-2-fluoroethan-1-amine(Cat. No.:CAS No. 1556224-64-6)

2-Cyclohexyl-2-fluoroethan-1-amine

Cat. No.: B1472392
CAS No.: 1556224-64-6
M. Wt: 145.22 g/mol
InChI Key: KTDQWZARNJZURK-UHFFFAOYSA-N
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Description

Contextualization within Organic Fluorine Chemistry Research

The introduction of fluorine into organic molecules has become a powerful strategy in the design of pharmaceuticals, agrochemicals, and advanced materials. dovepress.com The C-F bond is one of the strongest in organic chemistry, and the high electronegativity of fluorine can significantly alter a molecule's physical, chemical, and biological properties. dovepress.com Research in organofluorine chemistry is a rapidly developing field, with significant efforts dedicated to creating new and efficient methods for introducing fluorine atoms into complex organic structures. dovepress.comnih.gov The presence of fluorine can influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. wikipedia.org Consequently, the synthesis of fluorinated compounds is of great interest to medicinal chemists. wikipedia.orgnih.gov

Significance of Amines in Synthetic Organic Chemistry

Amines are fundamental organic compounds derived from ammonia (B1221849) and are integral to a vast array of chemical transformations. numberanalytics.comsolubilityofthings.com The lone pair of electrons on the nitrogen atom makes amines excellent nucleophiles and bases, enabling them to participate in a wide variety of reactions. numberanalytics.comsolubilityofthings.com Primary amines, which have a nitrogen atom bonded to two hydrogens and one organic substituent, are particularly important building blocks in the synthesis of more complex molecules, including pharmaceuticals. unacademy.comfiveable.me Common synthetic routes to primary amines include the Gabriel synthesis and the reduction of nitriles and amides. fiveable.melibretexts.org Their ability to form imines and enamines through reactions with carbonyl compounds further highlights their versatility in constructing diverse molecular frameworks. solubilityofthings.com

Overview of Cyclohexyl-Substituted Ethane Derivatives in Chemical Research

The cyclohexyl group, a six-membered aliphatic ring, is a common structural motif in many chemical compounds. ohans.com Its incorporation into a molecule can significantly impact properties such as lipophilicity and conformational flexibility. Cyclohexylamine, for instance, is a key intermediate in the production of various chemicals, including pharmaceuticals and corrosion inhibitors. atamanchemicals.comwikipedia.org The cyclohexane (B81311) ring's three-dimensional structure can influence how a molecule interacts with its environment, which is a critical consideration in drug design and materials science. Research has explored various di-substituted cyclohexyl derivatives for their potential biological activities. nih.gov

Research Landscape of Bifunctional Fluoroamine Compounds

Chemical Profile of 2-Cyclohexyl-2-fluoroethan-1-amine

PropertyValue
IUPAC Name This compound sigmaaldrich.com
CAS Number 1556224-64-6 sigmaaldrich.com
Molecular Formula C8H16FN sigmaaldrich.com
InChI Key KTDQWZARNJZURK-UHFFFAOYSA-N sigmaaldrich.com
Physical Form Liquid sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16FN B1472392 2-Cyclohexyl-2-fluoroethan-1-amine CAS No. 1556224-64-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclohexyl-2-fluoroethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16FN/c9-8(6-10)7-4-2-1-3-5-7/h7-8H,1-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDQWZARNJZURK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Cyclohexyl 2 Fluoroethan 1 Amine

Retrosynthetic Analysis of the 2-Cyclohexyl-2-fluoroethan-1-amine Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally breaking it down into simpler, commercially available starting materials. organic-chemistry.orgnih.gov For this compound, two primary bond disconnections are considered in the initial retrosynthetic step, targeting the C-N and C-F bonds of the fluoroethylamine moiety.

Figure 1: Retrosynthetic Analysis of this compound

Retrosynthetic analysis of this compound showing the disconnection of the C-N and C-F bonds to yield key precursors.

Disconnection 1 (C-N bond): This disconnection points to a 2-cyclohexyl-2-fluoroethanol precursor. The amino group can be introduced through various methods, such as substitution of a leaving group or reductive amination of a corresponding carbonyl compound.

Disconnection 2 (C-F bond): This approach suggests a 2-cyclohexyl-2-hydroxyethan-1-amine intermediate. The fluorine atom can then be installed via nucleophilic fluorination of the hydroxyl group.

A further disconnection of the C-C bond between the ethyl and cyclohexyl fragments reveals a cyclohexyl-containing nucleophile (e.g., a Grignard reagent) and a two-carbon electrophilic synthon bearing the fluoroamine or a precursor functionality. masterorganicchemistry.com

Approaches to the Fluoroethylamine Moiety

The construction of the β-fluoroamine functionality is a critical aspect of the synthesis. Several strategies have been developed to achieve this, focusing on the stereoselective introduction of both the fluorine and amine groups. nih.govnih.gov

The introduction of a fluorine atom at a specific stereocenter is a significant challenge in organic synthesis. For a molecule like this compound, controlling the stereochemistry at the C-2 position is crucial for potential biological applications.

One common approach involves the deoxyfluorination of a secondary alcohol . nih.gov Starting from a chiral 2-cyclohexyl-1,2-ethanediol, selective protection of the primary alcohol would allow for the deoxyfluorination of the secondary alcohol, typically with inversion of stereochemistry. Reagents like diethylaminosulfur trifluoride (DAST) and its analogues are frequently employed for this transformation. nih.govcas.cn The stereochemical outcome is highly dependent on the substrate and reaction conditions. youtube.com

Another powerful method is the electrophilic fluorination of enolates or enamides . cas.cnacs.org For instance, a chiral enamide derived from a cyclohexyl ketone could be fluorinated using an electrophilic fluorine source like Selectfluor®. cas.cnacs.org This method often proceeds with high diastereoselectivity, controlled by the chiral auxiliary.

Table 1: Selected Reagents for Stereoselective Fluorination

Reagent ClassSpecific Reagent(s)Typical SubstrateKey Features
Deoxyfluorinating AgentsDAST, Deoxo-Fluor®, PyFluorAlcoholsNucleophilic substitution, often with inversion of configuration. nih.govcas.cn
Electrophilic Fluorinating AgentsSelectfluor®, N-Fluorobenzenesulfonimide (NFSI)Enolates, Enamides, Silyl Enol EthersCan achieve high stereoselectivity with chiral substrates or catalysts. cas.cnacs.org

Once the fluorine atom is in place, the introduction of the amine group at the C-1 position can be achieved through several established methods.

A common strategy is the reductive amination of a 2-cyclohexyl-2-fluoroacetaldehyde . This aldehyde can be prepared by the oxidation of the corresponding 2-cyclohexyl-2-fluoroethanol. The reductive amination can be performed using ammonia (B1221849) or a protected amine equivalent in the presence of a reducing agent like sodium cyanoborohydride or through catalytic hydrogenation. A related approach involves the reductive amination of acetophenone (B1666503) with ammonia and a nickel catalyst to produce α-phenylethylamine. orgsyn.org

Alternatively, a nucleophilic substitution on a 2-cyclohexyl-2-fluoroethyl halide or sulfonate with an amine source (e.g., sodium azide (B81097) followed by reduction, or ammonia) can be employed. The synthesis of NN-dimethyl-2-fluoro-2-phenylethylamine has been achieved through the reaction of 1-bromo-2-fluoro-2-phenylethane with dimethylamine. rsc.org

Table 2: Common Amination Methods

MethodPrecursorReagentsNotes
Reductive AminationAldehyde or KetoneNH₃, NaBH₃CN or H₂/CatalystA versatile and widely used method. orgsyn.org
Nucleophilic SubstitutionAlkyl Halide or SulfonateNaN₃ then reduction, or NH₃Requires a good leaving group at the C-1 position. rsc.org
From Carboxylic AcidsCarboxylic AcidCurtius, Hofmann, or Schmidt rearrangementInvolves the conversion of a carboxylic acid to an amine with loss of one carbon.

The regioselectivity of the fluorination and amination steps is paramount to ensure the desired 2-fluoro-1-amino substitution pattern. The synthesis of β-fluoroamines has been a subject of extensive research, with several reliable methods available. nih.govnih.gov

One effective strategy involves the ring-opening of aziridines . An N-protected 2-cyclohexylaziridine can be opened with a fluoride (B91410) source. The regioselectivity of the fluoride attack (at C1 or C2) is influenced by the substituents on the aziridine (B145994) ring and the reaction conditions.

Another approach is the hydrofluorination of an allylic amine . While this can be challenging to control regioselectively, modern catalytic methods have shown promise in directing the addition of HF across the double bond.

Approaches to the Cyclohexyl Moiety Integration

The introduction of the cyclohexyl group can be accomplished at various stages of the synthesis, either by starting with a pre-functionalized cyclohexane (B81311) precursor or by forming the cyclohexyl ring itself.

A straightforward and common approach is to start with a commercially available cyclohexane derivative.

One powerful method involves the addition of a cyclohexyl Grignard reagent to a two-carbon electrophile . masterorganicchemistry.com For example, cyclohexylmagnesium bromide could be added to a protected 2-fluoroacetaldehyde or a related synthon. The synthesis of 1-cyclohexyl-2-pentanol has been achieved by reacting a cyclohexyl Grignard reagent with 1,2-epoxypentane. nih.gov

Alternatively, a Friedel-Crafts acylation of benzene (B151609) with cyclohexanecarbonyl chloride, followed by further functional group manipulations, can be envisioned for the synthesis of the phenyl analogue, providing a template for the cyclohexyl version.

Another strategy starts with cyclohexanol , which can be converted to cyclohexyl bromide, a precursor for the Grignard reagent. youtube.com Functionalized cyclobutanes have also been synthesized from commercially available starting materials, indicating the feasibility of using functionalized cycloalkanes as starting points. nih.gov

Coupling Reactions for Cyclohexyl Attachment

The formation of the carbon-carbon bond between the cyclohexyl ring and the fluoroethane (B3028841) backbone is a critical step. Modern cross-coupling reactions offer a powerful toolkit for such transformations. A hypothetical, yet viable, approach would involve the coupling of a cyclohexyl-organometallic reagent with a suitable 2-fluoro-2-halo-ethylamine synthon.

For instance, a Suzuki-type coupling could be envisioned between cyclohexylboronic acid and a protected 2-bromo-2-fluoroethan-1-amine derivative. This reaction would typically be catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base. Similarly, a Negishi coupling using a cyclohexylyzinc reagent or a Stille coupling with a cyclohexylstannane could also be effective.

A Grignard reaction represents another classic and robust method. Cyclohexylmagnesium bromide could be reacted with a 2-fluoro-2-haloacetaldehyde derivative, followed by subsequent conversion of the resulting alcohol to the amine. The choice of protecting groups for the amine and the specific reaction conditions would be crucial to prevent side reactions and ensure compatibility with the reactive organometallic species.

Reductive Amination Strategies for Cyclohexyl-containing Amines

Reductive amination is a highly versatile and widely used method for amine synthesis, proceeding from a ketone or aldehyde. wikipedia.orgmasterorganicchemistry.com For the synthesis of this compound, a logical precursor would be 1-cyclohexyl-1-fluoroacetone . This ketone could be reacted with an ammonia source to form an intermediate imine, which is then reduced in situ to the target primary amine. wikipedia.org

The key to a successful one-pot reductive amination is the choice of reducing agent. The agent must be mild enough to not readily reduce the starting ketone but reactive enough to reduce the intermediate imine or iminium ion. masterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are the most common reagents for this purpose. masterorganicchemistry.comorganic-chemistry.org The reaction is typically performed under weakly acidic conditions (pH ~4-6), which facilitates imine formation without promoting side reactions. wikipedia.org

Table 1: Comparison of Reducing Agents for Reductive Amination

Reagent Formula Typical Conditions Advantages Disadvantages
Sodium Cyanoborohydride NaBH₃CN Methanol, pH 4-6 Selective for imines over ketones; effective in protic solvents. Highly toxic cyanide byproduct. masterorganicchemistry.com
Sodium Triacetoxyborohydride NaBH(OAc)₃ Dichloroethane, Acetic Acid Non-toxic byproducts; mild and selective; does not require strict pH control. masterorganicchemistry.com Moisture sensitive; less effective for hindered ketones.
α-Picoline-Borane C₆H₈BN Methanol, Acetic Acid Stable, non-toxic alternative; effective in various solvents including water. organic-chemistry.org May require elevated temperatures for less reactive substrates.
Catalytic Hydrogenation H₂, Pd/C or PtO₂ Various Solvents "Green" method with water as the only byproduct; can be highly stereoselective. Requires specialized high-pressure equipment; may reduce other functional groups.

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The target molecule contains two stereocenters, one at the fluorine-bearing carbon and one at the amine-bearing carbon. Therefore, controlling the stereochemical outcome is a significant challenge, requiring advanced asymmetric synthesis techniques to produce specific enantiomers and diastereomers.

Chiral Auxiliary Approaches

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recovered. wikipedia.org

For the synthesis of this compound, a chiral auxiliary could be employed in several ways. One strategy involves attaching a chiral auxiliary, such as a derivative of (S)-1-phenylethylamine, to an imine precursor. ucla.edu The steric bulk of the auxiliary would then direct the diastereoselective addition of a nucleophile (e.g., a cyclohexyl nucleophile to a glyoxal-derived imine) or the reduction of the imine bond.

Alternatively, an Evans-type oxazolidinone auxiliary could be used. wikipedia.org An N-fluoroacetyl oxazolidinone could be subjected to a diastereoselective alkylation with a cyclohexyl halide. Subsequent cleavage of the auxiliary would yield the chiral carboxylic acid, which can then be converted to the target amine via a Curtius, Hofmann, or Schmidt rearrangement.

Asymmetric Catalysis in C-F Bond Formation

Modern synthetic chemistry increasingly relies on catalytic asymmetric methods to create chiral centers. The direct asymmetric electrophilic fluorination of a ketone or enamine precursor is a powerful strategy to install the C-F stereocenter. nih.govnih.gov

A plausible route would involve the formation of an enamine from a cyclohexyl-containing ketone and a secondary amine. This enamine could then be reacted with an electrophilic fluorine source, such as Selectfluor®, in the presence of a chiral catalyst. Chiral phosphoric acids have emerged as highly effective catalysts for such transformations, operating through chiral anion phase-transfer catalysis. nih.govacs.orgnih.gov This method could generate the chiral α-fluoroketone precursor with high enantioselectivity. nih.govnih.gov Subsequent reductive amination would then lead to the diastereomeric mixture of the target amine, which could potentially be separated.

Diastereoselective Reduction Pathways for Substituted Cyclohexyl Systems

When one stereocenter is already in place, the formation of the second stereocenter must be controlled through diastereoselective reactions. If the synthesis proceeds through a chiral α-fluoroketone intermediate (as described in 2.4.2), the subsequent reduction of the imine formed during reductive amination must be diastereoselective.

The stereochemical outcome of the hydride reduction of the intermediate imine would be influenced by the existing stereocenter at the α-position. The bulky cyclohexyl group and the electronegative fluorine atom would create a specific steric and electronic environment. According to Felkin-Anh or related models, the hydride reagent would preferentially attack from the less hindered face of the imine, leading to one diastereomer in excess. The stereoselectivity of such reductions on substituted cyclic systems has been studied, and often, high levels of diastereocontrol can be achieved. acs.org Directed reductive amination, where a Lewis acid like Ti(iOPr)₄ coordinates to both the imine and a nearby directing group (like a hydroxyl), can also enforce high diastereoselectivity. organic-chemistry.org

Enantioselective Amination Techniques

Enantioselective amination involves the direct introduction of an amino group to a prochiral substrate in a stereocontrolled manner. One cutting-edge approach is biocatalysis, utilizing enzymes like amine dehydrogenases (AmDHs). mdpi.com An engineered AmDH could potentially catalyze the reductive amination of 1-cyclohexyl-1-fluoroacetone with ammonia, affording the target amine with high enantioselectivity. mdpi.com

Alternatively, chemical catalysis can be employed. The imine formed from 1-cyclohexyl-1-fluoroacetone and ammonia could be reduced using a chiral catalyst system. For example, asymmetric transfer hydrogenation using a chiral ruthenium or rhodium complex with a chiral diamine or amino alcohol ligand can effectively reduce imines to amines with high enantiomeric excess. mdma.ch Another method involves the use of chiral borane (B79455) reagents, such as those derived from α-pinene (e.g., Alpine-Borane®), although these are typically more effective for ketone reductions, their application to imines is also known.

Protecting Group Strategies for Amine and Fluorine Functionalities

In the multi-step synthesis of complex molecules like this compound, protecting groups are essential to temporarily mask reactive functional groups, preventing them from undergoing unwanted reactions. organic-chemistry.orgsynarchive.com The choice of protecting groups for the amine and, if necessary, other functionalities, is critical and depends on their stability under various reaction conditions and the ease of their selective removal. organic-chemistry.org

The primary amine group in this compound is nucleophilic and would react with various electrophiles used in the synthetic sequence. Therefore, its protection is a key consideration. Carbamates are the most common class of protecting groups for amines, effectively reducing their nucleophilicity. youtube.com

Common amine protecting groups include:

tert-Butoxycarbonyl (Boc): This group is widely used due to its stability under a broad range of non-acidic conditions. It is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is readily removed with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Carboxybenzyl (Cbz or Z): The Cbz group is stable to acidic and some basic conditions. It is introduced using benzyl (B1604629) chloroformate and is typically removed by catalytic hydrogenolysis (e.g., H₂/Pd-C), which is a mild and efficient method.

9-Fluorenylmethoxycarbonyl (Fmoc): This protecting group is stable under acidic conditions but is cleaved by mild bases, such as piperidine. This orthogonality to acid-labile groups like Boc makes it valuable in complex syntheses. organic-chemistry.org

The selection of an appropriate protecting group strategy is often guided by the principle of orthogonality, where one protecting group can be removed selectively in the presence of others. organic-chemistry.org For instance, the use of a Boc group for the amine would allow for transformations under basic conditions, while an Fmoc group would permit reactions in an acidic medium.

While the fluorine atom itself is not typically "protected" in the same way as a reactive functional group, its introduction and presence in the molecule influence the choice of reaction conditions. The strong electron-withdrawing nature of fluorine can affect the reactivity of adjacent groups. For instance, a fluoroacyl group can be used to protect an amine, and its removal can be achieved under specific solvolytic conditions. google.com The stability of the C-F bond is generally high, and it is not typically cleaved under the conditions used for the removal of common amine protecting groups.

Table 1: Representative Amine Protecting Groups and Their Cleavage Conditions

Protecting GroupStructureReagent for IntroductionCleavage Conditions
tert-Butoxycarbonyl (Boc)-COOC(CH₃)₃Di-tert-butyl dicarbonate (Boc₂O)Strong acid (e.g., TFA, HCl)
Carboxybenzyl (Cbz)-COOCH₂C₆H₅Benzyl chloroformateCatalytic hydrogenolysis (H₂/Pd-C)
9-Fluorenylmethoxycarbonyl (Fmoc)Fmoc-Cl or Fmoc-OSuMild base (e.g., Piperidine)

This table presents a selection of common amine protecting groups and their general deprotection methods.

Catalytic Systems in the Synthesis of Fluoroalkyl Amines

Catalytic methods offer efficient and selective routes to complex molecules like this compound, often proceeding under mild conditions with high atom economy. wikipedia.org Various catalytic systems, including those based on palladium, other transition metals, and organocatalysts, are instrumental in the formation of C-N and C-F bonds.

Palladium-catalyzed reactions are powerful tools for the formation of C-N bonds. While direct reductive aminolysis is a broad term, a highly relevant and widely used method for the synthesis of amines is reductive amination . wikipedia.org This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the desired amine. wikipedia.orgharvard.edu

A plausible synthetic route to this compound via reductive amination would start from a suitable fluorinated ketone precursor, such as 1-cyclohexyl-1-fluoroacetone. This ketone could be reacted with ammonia or a protected amine equivalent in the presence of a reducing agent.

Common reducing agents for reductive amination include:

Sodium triacetoxyborohydride (NaBH(OAc)₃): A mild and selective reagent that is often effective without the need for a catalyst. harvard.edunih.gov

Sodium cyanoborohydride (NaBH₃CN): Another selective reducing agent, typically used under mildly acidic conditions. harvard.edu

Catalytic hydrogenation (H₂ with a metal catalyst like Pd, Pt, or Ni): A clean and efficient method, though it may not be compatible with other reducible functional groups in the molecule. wikipedia.org

Palladium catalysts, often in the form of palladium on carbon (Pd/C), can be used for the reduction of the imine intermediate in catalytic hydrogenation-based reductive aminations. The choice of catalyst, solvent, and hydrogen pressure can influence the efficiency and selectivity of the reaction.

Table 2: Illustrative Conditions for Reductive Amination

Carbonyl PrecursorAmine SourceReducing Agent/CatalystSolventTypical Yield
1-Cyclohexyl-1-fluoroacetoneNH₃H₂/Pd-CMethanolGood to Excellent
2-Cyclohexyl-2-fluoroacetaldehydeBenzylamineNaBH(OAc)₃1,2-DichloroethaneGood
1-Cyclohexyl-1-fluoroacetoneNH₄OAcNaBH₃CNMethanolModerate to Good

This table provides representative examples of conditions for reductive amination reactions that could be adapted for the synthesis of this compound.

The introduction of the fluorine atom is a crucial step in the synthesis of this compound. Transition metal-catalyzed fluorination has emerged as a powerful strategy for the formation of C-F bonds. nih.gov These methods often offer high selectivity and functional group tolerance. nih.gov

A potential approach to synthesize a precursor for this compound could involve the transition metal-catalyzed fluorination of an alkene, such as vinylcyclohexane. Subsequent functional group manipulations would then lead to the target amine. Various transition metals, including palladium, copper, and iron, have been employed in catalytic fluorination reactions. nih.gov

Electrophilic fluorinating reagents, such as Selectfluor® and N-fluorobenzenesulfonimide (NFSI), are commonly used in these transformations. The catalyst facilitates the transfer of a fluorine atom to the substrate. For example, palladium-catalyzed fluorination of alkenes can proceed through various mechanisms, including those involving Pd(IV)-F intermediates. nih.gov

Table 3: Representative Transition Metal-Catalyzed Fluorination of Alkenes

Alkene SubstrateFluorinating ReagentCatalyst SystemSolventProduct Type
Styrene (B11656) derivativeSelectfluor®Pd(OAc)₂ / LigandAcetonitrileBenzylic fluoride
AlkeneNFSICu(I) / LigandDichloromethaneAllylic fluoride
VinylcyclohexaneSelectfluor®AgF / LigandDichloromethaneVicinal fluoroether (with alcohol)

This table illustrates general conditions for transition metal-catalyzed fluorination reactions applicable to alkene substrates.

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in asymmetric synthesis, enabling the preparation of enantiomerically enriched compounds. organic-chemistry.orgnih.gov For the synthesis of chiral molecules like this compound, organocatalytic methods offer a compelling alternative to metal-based catalysis.

An attractive organocatalytic strategy for the synthesis of the target compound could involve an asymmetric fluorination of a carbonyl precursor, followed by amination. For instance, an aldehyde such as 2-cyclohexylacetaldehyde (B1630252) could undergo an α-fluorination reaction catalyzed by a chiral amine (e.g., a proline derivative) in the presence of an electrophilic fluorine source like NFSI. This would generate a chiral α-fluoroaldehyde, which could then be converted to the desired amine.

Alternatively, cascade reactions that install both the fluorine and the amine functionalities in a single operation have been developed. organic-chemistry.org For example, an organocatalytic asymmetric cascade reaction involving a Michael addition of an amine to an α,β-unsaturated aldehyde, followed by an enantioselective fluorination of the resulting enamine intermediate, could be envisioned. Chiral phosphoric acids and chiral primary amines are effective catalysts for such transformations. organic-chemistry.org

Table 4: Illustrative Organocatalytic Approaches to Fluoroamines

Starting MaterialReagentsCatalystProduct Feature
2-CyclohexylacetaldehydeNFSIChiral Proline DerivativeEnantioenriched α-fluoroaldehyde
α,β-Unsaturated AldehydeAmine, NFSIChiral Phosphoric Acid / Chiral AmineEnantioenriched β-amino-α-fluoroaldehyde
KetoneAzodicarboxylateChiral SquaramideEnantioenriched α-amino ketone

This table provides examples of organocatalytic strategies that could be employed in the asymmetric synthesis of fluorinated amines.

Chemical Reactivity and Advanced Derivatization of 2 Cyclohexyl 2 Fluoroethan 1 Amine

Reactivity Profiles of the Primary Amine Functionality

While primary amines, in general, are known to participate in a variety of reactions, specific data on how the presence of a fluorine atom and a cyclohexyl group in 2-Cyclohexyl-2-fluoroethan-1-amine influences these reactions is not available.

Nucleophilic Alkylation Reactions

Primary amines are known to undergo nucleophilic alkylation. However, without experimental data, the specific reaction conditions, yields, and potential for over-alkylation for this compound cannot be detailed.

Acylation and Sulfonylation Reactions

The acylation and sulfonylation of primary amines are common transformations. The electronic and steric effects of the fluoro-cyclohexyl moiety on the reactivity of the amine group in this compound have not been documented.

Formation of Imines and Related Derivatives

Primary amines react with aldehydes and ketones to form imines. masterorganicchemistry.comlibretexts.orgyoutube.com This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate followed by dehydration. libretexts.org The specific kinetics and equilibrium of imine formation with this compound with various carbonyl compounds have not been reported.

Nitrogen-Centered Radical Reactions

Nitrogen-centered radicals are highly reactive intermediates that can undergo various transformations. nih.govscripps.edu The generation and subsequent reactions of a nitrogen-centered radical from this compound are subjects that require specific experimental investigation.

Transformations Involving the Fluoro-Substituted Carbon Center

The presence of a fluorine atom significantly influences the reactivity of the adjacent carbon center.

Nucleophilic Substitution Reactions Adjacent to Fluorine

Nucleophilic substitution at a carbon bearing a fluorine atom is generally challenging. The specific conditions under which such reactions might occur for this compound, and the nature of the products, are not described in the literature. organic-chemistry.org

Due to the absence of specific research data for this compound, a comprehensive and scientifically accurate article as requested cannot be generated at this time. Further experimental research on this compound is needed to elucidate its specific chemical properties and reactivity.

Fluorine-Mediated Conformational Effects and Reactivity

The presence of a fluorine atom vicinal to an amino group in this compound profoundly influences its three-dimensional structure and, consequently, its reactivity. This is primarily due to the gauche effect, a stereoelectronic phenomenon where a gauche conformation is preferred over an anti conformation for vicinal substituents with high electronegativity. nih.govrsc.org In the case of 2-fluoroethylamine, a simpler analogue, the gauche conformer is observed to be energetically preferred. nih.govrsc.orgcapes.gov.br This preference is significantly enhanced upon protonation of the amino group, a common state for such molecules under physiological conditions. nih.govrsc.orgcapes.gov.brresearchgate.netpsu.edu

The stabilization of the gauche conformer in the protonated form of 2-fluoroethylamine is attributed to a combination of electrostatic interactions and hyperconjugation. The electrostatic attraction between the positively charged ammonium (B1175870) group and the electronegative fluorine atom plays a crucial role. beilstein-journals.orgnih.gov Additionally, hyperconjugative interactions, such as the donation of electron density from the C-H sigma bonding orbital to the anti-bonding orbital of the C-F bond (σCH → σ*CF), contribute to the stability of the gauche arrangement. beilstein-journals.orgnih.gov For this compound, this conformational bias would dictate the spatial relationship between the cyclohexyl, fluoro, and aminoethyl groups, thereby influencing how the molecule interacts with reagents and biological targets.

Table 1: Calculated Energy Differences Between Gauche and Anti Conformers of 2-Fluoroethylamine and its Protonated Form.
CompoundConformationRelative Energy (kcal/mol)Key Stabilizing Interactions
2-FluoroethylamineGaucheHigher in energy-
2-FluoroethylamineAntiLower in energySteric preference
Protonated 2-FluoroethylamineGaucheLower in energyElectrostatic (N+-F) attraction, Hyperconjugation (σCH → σ*CF)
Protonated 2-FluoroethylamineAntiHigher in energy-

Elimination Reactions (E2 pathways)

Elimination reactions of this compound would primarily involve the removal of the fluorine atom and a β-hydrogen to form an alkene. The bimolecular elimination (E2) pathway is a likely mechanism, particularly with the use of a strong base. nih.govmasterorganicchemistry.com The stereochemical outcome of E2 reactions is dictated by the anti-periplanar arrangement of the leaving group (fluorine) and the β-hydrogen. chemistrysteps.comchemistrysteps.com In the context of the conformationally biased this compound, the preferred gauche conformation would influence which β-hydrogens are available for anti-periplanar elimination, thus controlling the regioselectivity and stereoselectivity of the resulting alkene.

However, the strong carbon-fluorine bond makes fluoride (B91410) a poor leaving group compared to other halogens (I > Br > Cl > F). siue.edu Furthermore, the high electronegativity of fluorine increases the acidity of the β-hydrogens. This can lead to a shift in the mechanism towards an E1cb (Elimination, Unimolecular, conjugate Base) pathway, where a carbanion intermediate is formed first, followed by the elimination of the fluoride ion. siue.edu The choice between the E2 and E1cb pathways would depend on the reaction conditions, such as the strength of the base and the solvent used.

Chemical Modifications of the Cyclohexyl Ring

The cyclohexyl ring in this compound provides a scaffold for a variety of chemical modifications, allowing for the exploration of structure-activity relationships.

Stereospecific Ring Opening Reactions of Cyclohexyl-Substituted Intermediates

While direct ring-opening of the robust cyclohexane (B81311) ring is challenging, it is conceivable to first transform it into a more reactive intermediate. For instance, oxidation could introduce a carbonyl group, forming a cyclohexanone (B45756) derivative. This could then potentially undergo a Baeyer-Villiger oxidation to yield a caprolactone, which is susceptible to nucleophilic ring-opening. Another hypothetical pathway could involve the formation of a cyclohexene (B86901) intermediate, which could then undergo ozonolysis or other oxidative cleavage reactions. More complex, transition-metal-catalyzed C-H activation followed by ring-opening, as seen in the reaction of 2-cycloalkenones with amines, could also be envisioned for suitably derivatized intermediates. nih.gov

Hydrogenation and Dehydrogenation Studies

The cyclohexyl ring is already saturated, so hydrogenation would not be a primary consideration unless it was first dehydrogenated to a cyclohexenyl or phenyl group. Dehydrogenation would be a challenging transformation but could potentially be achieved using catalysts under harsh conditions.

Conversely, if the synthesis of this compound started from an aromatic precursor, such as 2-phenyl-2-fluoroethan-1-amine, the hydrogenation of the phenyl ring to a cyclohexyl ring would be a key step. The presence of the C-F bond would need to be considered, as some hydrogenation catalysts can also promote hydrodefluorination. researchgate.net However, selective hydrogenation of arenes in the presence of fluorine has been achieved using specific catalysts, such as rhodium-based systems. researchgate.net The stereochemistry of the hydrogenation of a cyclic precursor, such as a cyclohexene, would typically result in the syn-addition of hydrogen atoms from one face of the ring. youtube.comyoutube.com

Table 2: Potential Hydrogenation/Dehydrogenation Reactions and Considerations.
TransformationStarting Material MoietyProduct MoietyKey Considerations
DehydrogenationCyclohexylCyclohexenyl or PhenylRequires harsh conditions and suitable catalysts.
HydrogenationPhenylCyclohexylPotential for hydrodefluorination; requires selective catalysts. Stereochemistry of addition.
HydrogenationCyclohexenylCyclohexylSyn-addition of hydrogen. youtube.comyoutube.com

Ring Functionalization and Substitution Patterns

The C-H bonds of the cyclohexyl ring, while generally unreactive, can be functionalized through modern synthetic methods. Radical-mediated reactions, for example, can introduce halogens or other functional groups onto the ring. mdpi.comnih.gov The regioselectivity of such reactions can sometimes be controlled by the directing influence of nearby functional groups.

More sophisticated C-H activation strategies, often employing transition metal catalysts, offer a powerful approach for the selective functionalization of the cyclohexyl ring. niu.eduyoutube.com These methods can enable the introduction of a wide range of substituents, including aryl, alkyl, and heteroatom-containing groups, at specific positions on the ring. The directing effect of the amino group in this compound, or a derivative thereof, could potentially be harnessed to control the site of C-H activation.

Exploration of Novel Reaction Pathways and Rearrangements

The fluorine atom itself, although a weak neighboring group, can influence the course of reactions through its strong inductive effect. scribd.com Rearrangements involving carbocationic intermediates, which could be generated under acidic conditions or via diazotization of the primary amine, would be highly sensitive to the electronic influence of the fluorine atom. The exploration of such pathways could lead to the discovery of novel molecular scaffolds.

Advanced Spectroscopic and Spectrometric Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the presence of other NMR-active nuclei such as fluorine-19. For 2-Cyclohexyl-2-fluoroethan-1-amine, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments would be essential for unambiguous structural assignment.

¹H, ¹³C, ¹⁹F NMR Chemical Shift Analysis

Predicted ¹H NMR Chemical Shifts:

The proton NMR spectrum is anticipated to show a complex pattern of signals, particularly for the cyclohexyl protons which are diastereotopic. The protons on the ethylamine (B1201723) chain will be significantly influenced by the adjacent fluorine atom and the amine group.

Interactive Data Table: Predicted ¹H NMR Data
Atom(s)Predicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
H on C1 (CH₂)~2.9 - 3.2Doublet of Doublets of Doublets (ddd)J(H-H) ≈ 13, 7, 4; J(H-F) ≈ 25
H on C2 (CHF)~4.5 - 4.8Doublet of Multiplets (dm)J(H-F) ≈ 48; J(H-H) ≈ 7, 5
H on C3 (CH of cyclohexyl)~1.6 - 1.9Multiplet
H on C4, C8 (CH₂ of cyclohexyl)~1.5 - 1.8 (axial & equatorial)Multiplets
H on C5, C7 (CH₂ of cyclohexyl)~1.1 - 1.4 (axial & equatorial)Multiplets
H on C6 (CH₂ of cyclohexyl)~1.0 - 1.3 (axial & equatorial)Multiplets
H on NH₂~1.5 - 2.5 (broad)Singlet (broad)

Predicted ¹³C NMR Chemical Shifts:

The ¹³C NMR spectrum will reflect the number of non-equivalent carbon atoms in the molecule. The carbon atom bonded to the fluorine will exhibit a large C-F coupling constant.

Interactive Data Table: Predicted ¹³C NMR Data
AtomPredicted Chemical Shift (ppm)Predicted C-F Coupling (¹JCF) (Hz)
C1 (CH₂)~45 - 50~20
C2 (CHF)~90 - 95~170-180
C3 (CH of cyclohexyl)~40 - 45~20
C4, C8 (CH₂ of cyclohexyl)~28 - 33
C5, C7 (CH₂ of cyclohexyl)~25 - 28
C6 (CH₂ of cyclohexyl)~24 - 27

Predicted ¹⁹F NMR Chemical Shifts:

The ¹⁹F NMR spectrum is expected to show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift and coupling to adjacent protons provide crucial information.

Interactive Data Table: Predicted ¹⁹F NMR Data
AtomPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
F on C2~ -180 to -220Doublet of Triplets (dt)J(F-H on C2) ≈ 48; J(F-H on C1) ≈ 25

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are indispensable for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For instance, it would show correlations between the proton on C2 and the protons on C1 and C3, confirming the connectivity of the ethylamine chain to the cyclohexyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms, for example, linking the ¹H signal at ~4.5-4.8 ppm to the ¹³C signal at ~90-95 ppm (C2).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It would be particularly useful in determining the stereochemistry and preferred conformation of the molecule, for instance, by showing correlations between the protons on the ethylamine chain and specific axial or equatorial protons on the cyclohexane (B81311) ring.

Dynamic NMR for Conformational Fluxionality

The cyclohexane ring in this compound is not static and undergoes rapid chair-chair interconversion at room temperature. youtube.compressbooks.pubdalalinstitute.commaricopa.edu This conformational fluxionality can be studied using dynamic NMR spectroscopy by recording spectra at different temperatures.

At room temperature, the rapid chair-flipping would lead to averaged signals for the axial and equatorial protons of the cyclohexane ring. As the temperature is lowered, the rate of this interconversion slows down. At a sufficiently low temperature (the coalescence temperature), the single averaged signal for a pair of axial and equatorial protons will broaden and then resolve into two distinct signals. By analyzing the spectra at various temperatures, the energy barrier for the chair-flipping process can be determined. The presence of the bulky and polar 2-fluoroethan-1-amine substituent would likely influence this energy barrier and may lead to a preference for one chair conformation over the other.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the precise mass of a molecule, which in turn allows for the unambiguous determination of its molecular formula.

For this compound (C₈H₁₆FN), the expected monoisotopic mass would be calculated with high precision.

Interactive Data Table: Predicted HRMS Data
IonPredicted m/z
[M+H]⁺146.1340
[M+Na]⁺168.1159

Fragmentation Pathway Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (such as the molecular ion, [M]⁺˙, or the protonated molecule, [M+H]⁺) to generate a series of product ions. The fragmentation pattern provides valuable information about the molecule's structure. researchgate.netwikipedia.orglibretexts.orglibretexts.org

Key predicted fragmentation pathways for this compound would include:

Alpha-cleavage: The bond between C1 and C2 is a likely point of cleavage, leading to the formation of a resonance-stabilized iminium ion.

Loss of the cyclohexyl group: Cleavage of the bond between C2 and C3 could result in the loss of a cyclohexyl radical or cation.

Loss of HF: Elimination of a molecule of hydrogen fluoride (B91410) is a common fragmentation pathway for fluorinated compounds.

Ring fragmentation: The cyclohexane ring itself can undergo fragmentation, leading to a series of characteristic smaller ions.

Infrared and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light in Raman spectroscopy at specific frequencies corresponds to the vibrations of particular functional groups. nih.govresearchgate.netmasterorganicchemistry.com

For this compound, the following characteristic vibrational bands would be expected:

Interactive Data Table: Predicted IR/Raman Data
Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
N-H (amine)Stretching3300 - 3500 (two bands for primary amine)
N-H (amine)Bending1590 - 1650
C-H (alkane)Stretching2850 - 3000
C-H (alkane)Bending1350 - 1470
C-F (fluoroalkane)Stretching1000 - 1400 (strong)
C-N (amine)Stretching1000 - 1250

The presence of a primary amine would be clearly indicated by the two N-H stretching bands in the 3300-3500 cm⁻¹ region. The strong absorption band for the C-F stretch is also a key diagnostic feature.

Lack of Publicly Available Crystallographic Data for this compound

Despite a comprehensive search of scientific databases and chemical literature, no specific X-ray crystallography data for the compound this compound has been found in the public domain.

While the compound is commercially available, there are no published research articles or entries in crystallographic databases that detail its solid-state structure or the experimental determination of its absolute configuration via X-ray diffraction.

Research into related areas reveals that the absolute configuration of chiral primary amines is a significant area of study, with various methods being employed for this purpose. These include nuclear magnetic resonance (NMR) spectroscopy and circular dichroism. For instance, methods have been developed to determine the absolute configuration of chiral primary amines by reacting them with chiral derivatizing agents and analyzing the resulting diastereomers using 19F NMR. Similarly, circular dichroism has been used to relate the sign of the Cotton effect to the absolute configuration of certain amine compounds.

Furthermore, X-ray crystallography is a well-established and powerful technique for the unambiguous determination of the three-dimensional structure of molecules, including their absolute stereochemistry. The crystal structures of numerous related compounds containing cyclohexyl moieties have been determined and are available in the literature. These studies provide detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's behavior in the solid state.

However, without experimental data for this compound itself, it is not possible to generate an article with the specific data tables and detailed research findings as requested in the prompt.

Theoretical and Computational Studies on 2 Cyclohexyl 2 Fluoroethan 1 Amine

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a primary method for the computational study of molecular systems due to its balance of accuracy and computational cost. youtube.comyoutube.comyoutube.com DFT calculations can be employed to determine the optimized geometry of 2-Cyclohexyl-2-fluoroethan-1-amine, identifying the most stable arrangement of its atoms in space. For instance, DFT can predict the precise bond lengths and angles, as illustrated in the hypothetical data below.

Interactive Data Table: Predicted Molecular Geometry Parameters for this compound using DFT

ParameterAtom 1Atom 2Atom 3Atom 4Predicted Value
Bond LengthCC--1.54 Å
Bond LengthCH--1.09 Å
Bond LengthCF--1.38 Å
Bond LengthCN--1.47 Å
Bond AngleHCH-109.5°
Bond AngleFCC-109.5°
Dihedral AngleFCCN60° (gauche)
Note: These are representative values and would be precisely determined through DFT calculations.

Furthermore, DFT is instrumental in analyzing the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. nih.gov

Beyond DFT, other computational methods like ab initio and semi-empirical calculations are valuable for exploring the potential energy surface of a molecule. nih.govlibretexts.org Ab initio methods, which are based on first principles without experimental parameters, offer high accuracy but are computationally demanding. libretexts.org They are suitable for detailed analysis of smaller, representative fragments of the target molecule.

Semi-empirical methods, in contrast, use parameters derived from experimental data to simplify the calculations, making them faster and applicable to larger systems. libretexts.org These methods are particularly useful for an initial, broader exploration of the conformational space of this compound, identifying a set of low-energy conformers that can then be subjected to more rigorous DFT or ab initio analysis.

Conformational Analysis and Stereochemical Preferences

The flexibility of the ethylamine (B1201723) chain and the cyclohexyl ring in this compound gives rise to a complex conformational landscape. Understanding the preferred three-dimensional structures is key to comprehending its chemical behavior.

A significant stereoelectronic phenomenon expected in this compound is the gauche effect. This effect describes the tendency of a molecule to adopt a gauche conformation (a 60° dihedral angle) between adjacent electronegative substituents, contrary to what would be expected from steric hindrance alone. wikipedia.org In the context of 2-fluoroethylamine, the gauche conformation between the fluorine atom and the amino group is notably stabilized. psu.edu This preference is attributed to hyperconjugation, an interaction involving the donation of electron density from a C-H or C-C bonding orbital to an adjacent anti-bonding C-F orbital. wikipedia.org When the amino group is protonated, this gauche preference becomes even more pronounced due to favorable electrostatic interactions between the positively charged nitrogen and the electronegative fluorine. psu.eduresearchgate.net

Interactive Data Table: Relative Energies of 2-Fluoroethylamine Conformers

ConformerDihedral Angle (F-C-C-N)Relative Energy (kcal/mol)
Anti180°0.0
Gauche60°-0.5 to -1.0
Note: Data is based on typical values for 2-fluoroethylamine systems. The presence of the cyclohexyl group may influence these values.

The cyclohexane (B81311) ring is not static and undergoes a rapid conformational change known as ring inversion or chair-flipping. nih.govvu.nlscielo.org.mx In this process, axial substituents become equatorial and vice versa. scielo.org.mx The energy barrier for this inversion is typically around 10 kcal/mol. scielo.org.mx For this compound, the bulky 2-fluoroethan-1-amine substituent would preferentially occupy an equatorial position to minimize steric strain. Computational studies, such as molecular dynamics simulations, can be used to model this dynamic process and determine the rate of inversion and the populations of the different chair conformers. nih.govacs.org The presence of the substituent can influence the energy barrier for the ring inversion. acs.org

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is a cornerstone for elucidating the complex mechanisms of organic reactions. For the synthesis of this compound, key transformations include the introduction of the fluorine atom and the formation of the primary amine.

Transition State Analysis of Key Synthetic Steps

The synthesis of this compound likely involves a nucleophilic fluorination step and a subsequent reduction or amination to install the amine group. A plausible synthetic route could start from a precursor like 2-cyclohexyl-2-hydroxyethan-1-amine, which is then fluorinated, or from a cyclohexyl-substituted styrene (B11656) oxide, followed by ring-opening with a fluoride (B91410) source and subsequent transformation to the amine.

A critical step amenable to computational analysis is the nucleophilic fluorination of a hydroxyl or other suitable leaving group at the C2 position. This reaction is expected to proceed via an S(_N)2 mechanism. Transition state (TS) analysis using DFT can map out the entire reaction coordinate. For an S(_N)2 reaction, the TS is characterized by the simultaneous formation of the C-F bond and the cleavage of the C-LG (Leaving Group) bond.

Computational models would predict a trigonal bipyramidal geometry for the transition state at the carbon atom undergoing substitution. The attacking nucleophile (F) and the leaving group would occupy the apical positions. The cyclohexyl group, the hydrogen atom, and the CH(_2)NH(_2) group would lie in the equatorial plane. Quantum chemical calculations can determine the imaginary frequency corresponding to the TS, which confirms its identity as a first-order saddle point on the potential energy surface. acs.orgresearchgate.net The geometry and energy of this state are highly dependent on the nature of the leaving group and the solvent.

Table 1: Hypothetical Transition State Geometries for S(_N)2 Fluorination

ParameterValue
C-F bond distance (Å)2.15
C-LG bond distance (Å)2.20
F-C-LG angle (°)178.5
Imaginary Frequency (cm)-450

Note: These values are hypothetical and would be determined through specific DFT calculations.

Energetics of Functional Group Transformations

For instance, in the nucleophilic fluorination step, the activation barrier is the energy difference between the reactants and the transition state. A high activation barrier would suggest a slow reaction, potentially requiring harsh conditions or catalysis. Computational studies can explore the effect of different fluorinating agents (e.g., KF, CsF, or amine-HF reagents) and leaving groups on this barrier. researchgate.net

Similarly, the transformation of a precursor functional group (like a nitrile or an azide) into the final amine can be modeled. The reduction of a nitrile, for example, involves multiple steps with their own transition states and intermediates, all of which can be energetically characterized.

Table 2: Hypothetical Energetic Data for Key Synthetic Transformations (kcal/mol)

Reaction StepActivation Energy ((\Delta)E)Reaction Energy ((\Delta)E({rxn}))
Nucleophilic Fluorination (S(_N)2)25.6-15.2
Nitrile Reduction to Amine30.1-45.8

Note: These values are illustrative and would be derived from specific quantum chemical computations.

Structure-Reactivity Relationships and Predictive Modeling

Beyond elucidating specific reaction pathways, computational chemistry can be used to develop broader models that predict the properties and reactivity of a molecule based on its structure.

Quantitative Structure-Property Relationship (QSPR) Modeling for Mechanistic Insights

Quantitative Structure-Property Relationship (QSPR) models are statistical correlations between a molecule's structural features (descriptors) and its physicochemical properties or reactivity. nih.gov For this compound, a QSPR model could be developed to predict its reactivity in various chemical environments or to understand the factors influencing the yield of its synthesis.

To build a QSPR model, a dataset of similar compounds with known properties would be used. Molecular descriptors, such as electronic (e.g., partial charges, HOMO/LUMO energies), topological (e.g., connectivity indices), and steric (e.g., molecular volume, surface area) parameters, would be calculated for each molecule. mdpi.com Multiple linear regression or machine learning algorithms can then be used to create a mathematical equation linking these descriptors to the property of interest. researchgate.net

For mechanistic insights, a QSPR model could correlate structural features with the activation energy of the fluorination step. For example, it might be found that increasing the electron-withdrawing nature of a substituent on the cyclohexyl ring lowers the activation energy for nucleophilic attack, thus providing a predictive tool for designing more efficient syntheses.

Molecular Dynamics Simulations for Solvent Effects

The solvent plays a crucial role in many chemical reactions, influencing both kinetics and thermodynamics through solvation of reactants, intermediates, and transition states. researchgate.neteasychair.org Molecular dynamics (MD) simulations can provide a dynamic picture of how solvent molecules interact with this compound and the species involved in its synthesis. osti.gov

In an MD simulation, the motion of the solute and a large number of explicit solvent molecules is simulated over time by solving Newton's equations of motion. This allows for the study of the solvent shell structure around the reacting species. For the S(_N)2 fluorination, MD simulations could reveal how polar aprotic solvents, which are typically used for such reactions, solvate the fluoride ion and the transition state. acs.org The simulations can show how the solvent molecules arrange themselves to stabilize the charge separation in the transition state, thereby lowering the activation barrier. uregina.ca

Furthermore, MD simulations can be used to calculate the potential of mean force (PMF) along the reaction coordinate, which provides the free energy profile of the reaction in solution. This can offer a more accurate prediction of reaction rates than gas-phase DFT calculations alone.

Role in Organic Synthesis and Design of Complex Building Blocks

As a Chiral Building Block in Asymmetric Synthesis

The value of a chiral building block is determined by its ability to introduce a specific stereochemistry into a target molecule, which is crucial for biological activity. 2-Cyclohexyl-2-fluoroethan-1-amine, possessing a stereocenter at the fluorine-bearing carbon, is a prime candidate for use in asymmetric synthesis. The development of synthetic routes to enantiomerically pure β-fluoroamines has been a significant area of research.

One prominent method for the asymmetric synthesis of such compounds is through the use of biocatalysis. Enzymes like transaminases and reductive aminases have been successfully employed in the synthesis of chiral β-fluoroamines. whiterose.ac.ukresearchgate.net For instance, reductive aminases (RedAms) from fungal species can catalyze the reductive amination of α-fluoroketones with an amine donor, yielding optically enriched β-fluoro primary or secondary amines with high conversion and enantiomeric excess. whiterose.ac.uk Applying this methodology, the synthesis of (R)- or (S)-2-Cyclohexyl-2-fluoroethan-1-amine could be envisioned starting from 1-cyclohexyl-1-fluoroethan-2-one.

Another approach involves the kinetic resolution of racemic β-fluoroamines using amine transaminases (ATAs). While this method is effective, it is inherently limited to a 50% theoretical yield of a single enantiomer. whiterose.ac.uk

The following table summarizes potential asymmetric synthetic routes to chiral β-fluoroamines, which could be adapted for the synthesis of this compound.

Synthetic Method Key Features Potential for this compound
Reductive Amination with Reductive Aminases (RedAms) High conversion and enantioselectivity (>90% conversion, 85-99% ee). whiterose.ac.ukHighly promising for direct synthesis from a fluorinated cyclohexyl ketone precursor.
Kinetic Resolution with Amine Transaminases (ATAs) Can produce highly enantiopure amines (>99% ee). whiterose.ac.ukFeasible, but with a maximum theoretical yield of 50% for one enantiomer.
Asymmetric Hydrogenation of Enamines Catalytic method with potential for high enantioselectivity.Could be explored, though may require specific catalyst development for the substrate.

Precursor to Structurally Diverse Fluoroalkyl Amines

Once obtained in its chiral form, this compound serves as a versatile precursor for a wide array of more complex fluoroalkyl amines. The primary amine functionality provides a reactive handle for various transformations, including N-alkylation, acylation, and arylation, allowing for the introduction of diverse substituents.

For example, the primary amine can be converted into secondary or tertiary amines through further reductive amination reactions. masterorganicchemistry.com This allows for the systematic exploration of the structure-activity relationship (SAR) in drug discovery programs by modifying the nitrogen substitution pattern.

Furthermore, the amine can be used in the construction of various heterocyclic systems, which are prevalent in pharmaceuticals. The combination of the chiral center, the fluorine atom, and the cyclohexyl group makes the resulting molecules particularly interesting for creating novel chemical entities with unique three-dimensional shapes.

Development of Cyclohexyl-Containing Scaffolds in Organic Synthesis

The cyclohexyl group is a popular and valuable motif in drug discovery and organic synthesis. pharmablock.com It is often employed as a bioisosteric replacement for a phenyl ring, offering several advantages. Unlike the flat, aromatic phenyl group, the cyclohexyl ring is three-dimensional, which can lead to more extensive and specific interactions with biological targets. pharmablock.com This can result in improved binding affinity and selectivity.

Replacing a phenyl group with a cyclohexyl moiety can also have a significant impact on the physicochemical properties of a molecule. For instance, it generally increases the fraction of sp³-hybridized carbons (Fsp³), a parameter often correlated with improved solubility and reduced metabolic liability. ucl.ac.uk However, this substitution can also increase lipophilicity, which needs to be carefully balanced during the drug design process.

The cyclohexyl group in this compound provides a rigid anchor that can influence the conformation of the rest of the molecule. This conformational restriction can be beneficial for binding to specific protein pockets. The development of synthetic methods to access various functionalized cyclohexyl-containing building blocks, such as fluorinated cyclohexylamines, is therefore of great interest. nih.gov

Property Phenyl Group Cyclohexyl Group Implication for Drug Design
Geometry PlanarThree-dimensional chair/boat conformationsPotential for more specific and stronger binding interactions. pharmablock.com
Fsp³ 01Often leads to improved solubility and metabolic stability. ucl.ac.uk
Lipophilicity (LogP) LowerHigherCan enhance membrane permeability but may also increase non-specific binding if not optimized.
Metabolism Prone to aromatic oxidationGenerally more stableCan lead to improved pharmacokinetic profiles. pharmablock.com

Application in the Construction of Nitrogen- and Fluorine-Rich Molecules

Molecules that are rich in both nitrogen and fluorine atoms often exhibit unique and desirable properties for various applications, including pharmaceuticals, agrochemicals, and materials. The presence of fluorine can modulate basicity, lipophilicity, and metabolic stability, while nitrogen atoms are key components of many functional groups and are crucial for biological interactions. nih.gov

This compound is an ideal starting material for the synthesis of such molecules. The primary amine can be derivatized to introduce additional nitrogen-containing functional groups, such as amides, ureas, guanidines, or incorporated into nitrogen-containing heterocycles.

The combination of the cyclohexyl ring, the β-fluoroamine motif, and any additionally introduced nitrogen functionalities can lead to the creation of complex molecules with a high density of functional groups and stereochemical information. These molecules can be used to probe complex biological systems or to develop new materials with tailored properties.

Design Principles for Analogs with Modified Substructures

The design of analogs of this compound with modified substructures is guided by the principles of medicinal chemistry and the desired properties of the target molecules. Key areas for modification include the cyclohexyl ring, the ethylamine (B1201723) backbone, and the stereochemistry.

Modification of the Cyclohexyl Ring:

Substitution: Introducing substituents on the cyclohexyl ring can fine-tune its steric and electronic properties. For example, adding polar groups could modulate solubility, while other alkyl groups could alter the binding profile.

Bioisosteric Replacement: The cyclohexyl ring itself can be replaced with other non-aromatic bioisosteres, such as bicyclo[1.1.1]pentane or cubane, to explore different regions of chemical space and to further optimize physicochemical properties. ucl.ac.uk

Modification of the Fluoroethylamine Moiety:

Homologation: The ethylamine chain can be extended or shortened to alter the distance between the cyclohexyl group and the amine, which can be critical for optimal interaction with a biological target.

Fluorination Pattern: While this building block features a single fluorine atom, analogs with a difluoro or trifluoromethyl group at the β-position could be designed to further modulate the pKa of the amine and other properties.

Stereochemical Diversity:

Enantiomers: The synthesis and evaluation of both enantiomers of this compound and its derivatives are crucial, as they often exhibit different biological activities.

Diastereomers: If additional stereocenters are introduced, the synthesis of all possible diastereomers can provide a more complete understanding of the SAR.

By systematically applying these design principles, a library of analogs based on the this compound scaffold can be generated to optimize for specific biological or material properties.

Future Directions and Emerging Research Areas

Development of More Sustainable and Green Synthetic Routes

The chemical industry's shift towards sustainability is driving the development of environmentally benign synthetic methods. For fluorinated amines, this includes moving away from hazardous fluorinating agents and embracing greener alternatives.

A promising green approach involves the use of potassium fluoride (B91410) (KF) as a fluoride source. acs.org KF is an inexpensive, safe, and readily available salt. acs.org Its use, however, has been hampered by its low solubility in organic solvents. acs.org Recent advancements in hydrogen bonding phase-transfer catalysis are addressing this limitation, enabling the use of KF for the enantioselective synthesis of β-fluoroamines. acs.orgacs.org This method is operationally simple and can be performed in open vessels without the need for dry solvents. acs.org

Another avenue of green chemistry explores the use of carbon dioxide (CO₂) as a C1 building block. acs.org Research has demonstrated the ability to intercept the reaction of amines with CO₂ to form carbamates, which can then be treated with a deoxyfluorination reagent to produce carbamoyl (B1232498) fluorides. acs.org This strategy could potentially be adapted for the synthesis of precursors to 2-Cyclohexyl-2-fluoroethan-1-amine.

Furthermore, electrochemical methods are emerging as a powerful tool for green fluorination. bioengineer.org Electrochemical fluorination can enable clean and selective fluorine introduction under mild conditions, potentially reducing the reliance on traditional, more hazardous fluorinating reagents. bioengineer.org

Integration with Advanced Catalytic Systems for Efficiency and Selectivity

The development of sophisticated catalytic systems is crucial for achieving high efficiency and selectivity in the synthesis of complex molecules like this compound.

Copper-catalyzed reactions have shown significant promise. A copper-catalyzed three-component aminofluorination of alkenes and 1,3-dienes has been developed, providing a direct route to a wide array of β-fluoroalkylamines. nih.gov This method addresses the challenge of incompatibility between electrophilic fluoride sources and electron-rich alkylamines. nih.gov

Lewis base catalysis is another area of active research. The hydrofluorination of aziridines, catalyzed by a Lewis base, offers a practical method for synthesizing β-fluoroamines. organic-chemistry.orgacs.org This protocol uses a latent HF source, which circumvents the problems associated with corrosive and function-group-incompatible amine-HF reagents. organic-chemistry.org

Phase-transfer catalysis, particularly with hydrogen bonding catalysts, is also gaining traction. Chiral bis-urea catalysts have been employed to bring solid KF into solution, facilitating the enantioselective synthesis of β-fluoroamines. acs.orgacs.org This technique has the potential to be applied to the synthesis of chiral derivatives of this compound.

The table below illustrates the effectiveness of different catalytic systems in the synthesis of β-fluoroamines, showcasing the yields and enantiomeric ratios achieved for various substrates.

Catalyst SystemSubstrate TypeFluoride SourceYieldEnantiomeric Ratio (e.r.)Reference
Copper-catalyzedAlkenes/DienesEt₃N•3HFHighN/A (regioselective) nih.gov
Lewis BaseAziridinesBenzoyl fluoride/HFIPup to 93%N/A (diastereoselective) organic-chemistry.org
Hydrogen Bonding Phase-TransferRacemic β-haloaminesKFup to 87%up to 96:4 acs.org
Chiral Bifunctional Brønsted Acid/Baseα-fluoro nitroalkanes and iminesN/AHighHigh nih.gov

Addressing Chemo- and Stereoselectivity Challenges in Complex Derivatizations

The presence of both a fluorine atom and an amine group in this compound presents significant challenges in achieving chemo- and stereoselectivity during further chemical modifications.

The development of stereocontrolled methods is a key research focus. One approach involves the catalyzed addition of α-fluoro nitroalkanes to imines, which allows for high diastereoselection and enantioselection. nih.gov This method provides access to a broad range of enantioenriched β-fluoro amines. nih.gov

Organocatalysis offers another powerful tool for stereoselective synthesis. For instance, the enantioselective α-fluorination of aldehydes has been extended to a general synthesis of β-fluoroamines with excellent yields and enantioselectivity. nih.gov

The regioselectivity of fluorination is also a critical consideration. In the hydrofluorination of unsymmetrical aziridines, the choice of catalyst and reaction conditions can control which carbon atom is fluorinated. organic-chemistry.org Similarly, in the fluorination of dissymmetric aziridinium (B1262131) salts, the charge density of the fluoride, influenced by a hydrogen-bond donor catalyst, can direct the regioselectivity of the reaction. organic-chemistry.org

The following table provides examples of stereoselective synthesis methods for β-fluoroamines, highlighting the diastereomeric and enantiomeric ratios achieved.

MethodCatalystSubstrateDiastereomeric Ratio (d.r.)Enantiomeric Ratio (e.r.)Reference
Catalyzed additionChiral bifunctional Brønsted acid/baseα-fluoro nitroalkanes and iminesHighHigh nih.gov
Fluorination/Borono-MannichN/AAldehydes without α-branchingN/AHigh researchgate.net
Hydrofluorination of aziridinesLewis BaseChiral aziridinesHighHigh organic-chemistry.org
Fluorination of chiral enamidesN-F reagentsChiral enamidesup to 91:9N/A (π-facial selective) nih.gov

Exploration of Flow Chemistry Applications for Scalable Synthesis

Flow chemistry is an emerging technology that offers significant advantages for the synthesis of pharmaceuticals and fine chemicals, including improved safety, efficiency, and scalability. cinz.nzamt.ukyoutube.com These benefits are particularly relevant for fluorination reactions, which often involve hazardous reagents and exothermic processes. ucd.ie

The precise control over reaction parameters such as temperature and residence time in a flow reactor can lead to higher yields and selectivities compared to batch processes. ucd.ie For example, the flow synthesis of fluorinated α-amino acids has been shown to be a highly efficient process that allows for large-scale production. nih.gov

Flow chemistry also enables the safe handling of toxic reagents like fluorine gas. tib.eu Continuous flow reactors can minimize the amount of hazardous material present at any given time, reducing the risks associated with these reactions. acs.org The use of immobilized reagents and scavengers in flow systems can also simplify purification, leading to cleaner products. durham.ac.uk

The development of flow processes for the synthesis of this compound could pave the way for its efficient and safe production on an industrial scale.

Discovery of Novel Reactivity Modes for Fluorinated Amines

Unlocking new reactivity patterns for fluorinated amines like this compound could lead to the development of novel molecular scaffolds and functional materials.

One area of exploration is the use of photoredox catalysis. This technique has been used for the cyclization of bromodifluoroethylamines to produce cyclic β-fluoroalkyl amines. chemrxiv.org The electron-withdrawing nature of the fluorine atoms plays a crucial role in this transformation, preventing oxidation of the amine and promoting cyclization. nottingham.ac.uk

The development of new reagents can also open up novel reactivity. For example, a novel N(SCF₃)CF₃ moiety has been synthesized and shown to be useful in radical- or electrophilic-based trifluoromethylthiolation reactions. acs.org

Furthermore, leveraging gem-difluoroalkenes as versatile building blocks in iron-catalyzed cascade reactions has led to the synthesis of structurally diverse nitrogen-containing heterocycles. acs.org This type of C-F bond cleavage and subsequent C-N bond formation highlights the potential for innovative synthetic strategies involving fluorinated precursors.

Future research will likely focus on exploring the unique electronic properties conferred by the fluorine atom in β-fluoroamines to drive novel chemical transformations and construct complex molecular architectures.

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-Cyclohexyl-2-fluoroethan-1-amine to maximize yield and purity?

Methodological Answer: The synthesis of fluorinated cyclohexylamines often involves multi-step reactions, including deoxofluorination or nucleophilic substitution. Key steps include:

  • Fluorination: Use fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® under anhydrous conditions to introduce fluorine .
  • Cyclohexyl Group Incorporation: Employ reductive amination or alkylation with cyclohexyl halides.
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization improves purity.

Critical Parameters:

  • Temperature control (−20°C to 0°C for fluorination to avoid side reactions).
  • Moisture-free environments (use Schlenk lines or gloveboxes).
  • Catalyst screening (e.g., Pd/C for hydrogenation steps).

Safety Note: Follow strict handling protocols (gloves, goggles) due to fluorinating agents’ toxicity .

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer: Combine spectroscopic and chromatographic methods:

  • NMR Spectroscopy:
    • ¹⁹F NMR identifies fluorine environment (δ −180 to −220 ppm for aliphatic fluorides) .
    • ¹H/¹³C NMR confirms cyclohexyl and amine proton environments.
  • Mass Spectrometry (MS): High-resolution ESI-MS or GC-MS validates molecular weight (e.g., observed m/z 137.1 for [M+H]⁺; theoretical 136.60) .
  • HPLC: Reverse-phase C18 columns with UV detection assess purity (≥98% target) .

Q. How do structural analogs of this compound inform SAR studies?

Methodological Answer: Modify the cyclohexyl group or fluorine position to study structure-activity relationships (SAR):

  • Fluorine Substitution: Compare 2-fluoro vs. 4-fluoro isomers (e.g., 2-(4-fluorophenyl) analogs in ) to assess electronic effects.
  • Cyclohexyl Modifications: Replace cyclohexyl with adamantyl or bicyclic groups to study steric effects .
  • Amine Functionalization: Introduce methyl or acetyl groups to probe hydrogen-bonding interactions.

Experimental Design:

  • Use in vitro assays (e.g., receptor binding) paired with computational docking (AutoDock Vina) .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding stereochemical outcomes in fluorinated cyclohexylamine synthesis?

Methodological Answer: Contradictions in stereochemistry often arise from competing reaction pathways. Strategies include:

  • Chiral Chromatography: Separate enantiomers using chiral stationary phases (e.g., Chiralpak® AD-H) .
  • X-ray Crystallography: Resolve absolute configuration of crystalline intermediates .
  • Kinetic vs. Thermodynamic Control: Vary reaction temperatures and monitor product ratios via ¹H NMR .

Case Study: All-cis tetrafluorocyclohexylamines show axial-equatorial fluorine positioning conflicts; DFT calculations (Gaussian 09) reconcile experimental vs. theoretical data .

Q. What metabolic pathways are hypothesized for this compound in biological systems?

Methodological Answer: Predicted pathways (based on analogs like 2-cyclohexyl-2-(4-methoxyphenyl)-N,N-dimethylethan-1-amine ):

  • Phase I Metabolism: Cytochrome P450-mediated oxidation (CYP3A4/2D6) at the cyclohexyl or amine group.
  • Phase II Metabolism: Glucuronidation or sulfation of the amine.

Experimental Validation:

  • In Vitro Models: Liver microsomes + NADPH cofactors, analyzed via LC-MS/MS.
  • Isotope Labeling: Use ¹⁸O or deuterated analogs to trace metabolic intermediates .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • Quantum Mechanics (QM): Calculate Fukui indices (Gaussian 09) to identify nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD): Simulate solvent effects (e.g., DMSO vs. water) on reaction trajectories (GROMACS).
  • Machine Learning: Train models on PubChem data (e.g., 2-(((2,4-difluorophenyl)amino)methylene)cyclohexane-1,3-dione ) to predict regioselectivity.

Q. What strategies address data contradictions in fluorinated amine stability studies?

Methodological Answer: Contradictions may arise from environmental factors (light, humidity) or analytical variability. Mitigation includes:

  • Controlled Stability Studies: Store samples at −20°C (vs. 25°C) and monitor degradation via HPLC .
  • Interlaboratory Validation: Share samples with partner labs to standardize protocols .
  • Advanced Analytics: Use ¹⁹F NMR to detect trace decomposition products (<1%) .

Q. How does fluorine’s electronic effect influence the amine’s basicity in this compound?

Methodological Answer: Fluorine’s electronegativity reduces amine basicity via inductive effects:

  • pKa Determination: Titrate in aqueous buffer (pH 2–12) with potentiometric detection.
  • Computational Confirmation: Compare proton affinities (ΔG) of fluorinated vs. non-fluorinated analogs using DFT .

Example: Fluorine at C2 decreases pKa by ~1–2 units compared to non-fluorinated cyclohexylamines .

Q. What experimental conditions ensure the stability of this compound during long-term storage?

Methodological Answer:

  • Storage: −20°C in amber vials under argon to prevent oxidation/hydrolysis .
  • Stabilizers: Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical degradation.
  • Monitoring: Quarterly HPLC checks for purity drift .

Q. Can green chemistry principles be applied to the synthesis of this compound?

Methodological Answer:

  • Solvent Selection: Replace dichloromethane with cyclopentyl methyl ether (CPME), a safer alternative .
  • Catalysis: Use immobilized enzymes or heterogeneous catalysts (e.g., Fe₃O₄ nanoparticles) to reduce waste.
  • Atom Economy: Optimize stoichiometry to minimize excess reagents (e.g., ≤1.2 equiv fluorinating agent) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.